
n4-(5,7-Dichloroquinolin-4-yl)-n1,n1-diethylpentane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is a quinoline derivative known for its significant biological activities Quinoline derivatives are widely recognized for their therapeutic potential, particularly in the fields of medicine and pharmacology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine typically involves the reaction of 5,7-dichloroquinoline with N1,N1-diethylpentane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as stannous chloride dihydrate or indium chloride . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms on the quinoline ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antimalarial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mécanisme D'action
The mechanism of action of N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to inhibit the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound also exhibits antimicrobial activity by interfering with bacterial DNA synthesis and promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Quinine: A natural alkaloid with antimalarial properties.
Mefloquine: A synthetic quinoline derivative used as an antimalarial drug.
Uniqueness
N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Its diethylpentane-1,4-diamine moiety enhances its lipophilicity and cellular uptake, making it more effective in targeting intracellular pathogens compared to other similar compounds.
Propriétés
Numéro CAS |
5437-27-4 |
|---|---|
Formule moléculaire |
C18H25Cl2N3 |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
4-N-(5,7-dichloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C18H25Cl2N3/c1-4-23(5-2)10-6-7-13(3)22-16-8-9-21-17-12-14(19)11-15(20)18(16)17/h8-9,11-13H,4-7,10H2,1-3H3,(H,21,22) |
Clé InChI |
HKRWSMQLFBBOGZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC(C)NC1=C2C(=CC(=CC2=NC=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


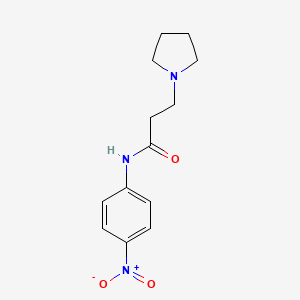
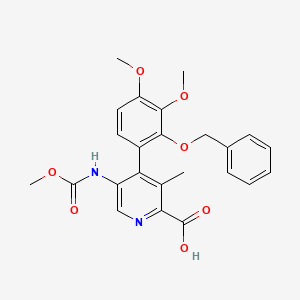
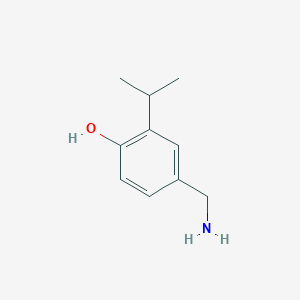

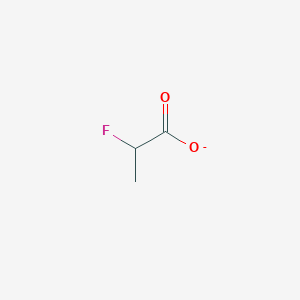

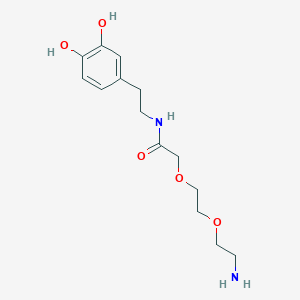
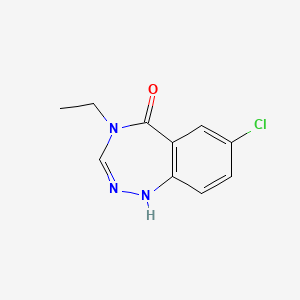
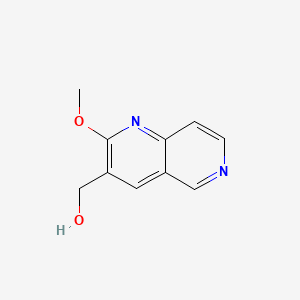
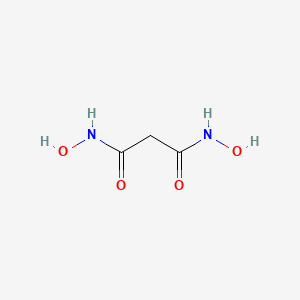

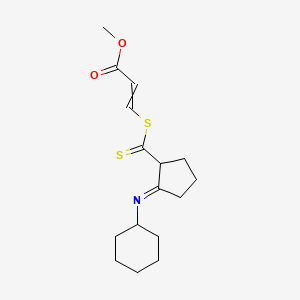
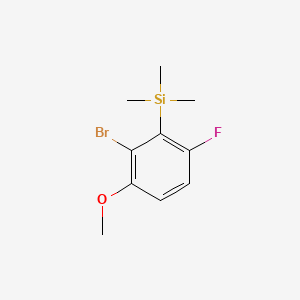
![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)
